molecular formula C11H14N2OS B11822783 2-(6-Thioxo-1,6-dihydropyridin-3-yl)piperidine-1-carbaldehyde

2-(6-Thioxo-1,6-dihydropyridin-3-yl)piperidine-1-carbaldehyde

Cat. No.: B11822783
M. Wt: 222.31 g/mol
InChI Key: IJDOIDWNNKPVRY-UHFFFAOYSA-N
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Description

2-(6-Thioxo-1,6-dihydropyridin-3-yl)piperidine-1-carbaldehyde is a chemical compound with a unique structure that includes a thioxo group attached to a dihydropyridine ring, which is further connected to a piperidine ring with a carbaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Thioxo-1,6-dihydropyridin-3-yl)piperidine-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of cyanothioacetamide with acetaldehyde and a piperidine derivative . The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(6-Thioxo-1,6-dihydropyridin-3-yl)piperidine-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbaldehyde group can be reduced to an alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-(6-Thioxo-1,6-dihydropyridin-3-yl)piperidine-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-Thioxo-1,6-dihydropyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The thioxo group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The piperidine ring may also interact with various biological pathways, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Thioxo-1,6-dihydropyridin-3-yl)piperidine-1-carbaldehyde is unique due to its combination of a thioxo group, a dihydropyridine ring, and a piperidine ring with a carbaldehyde group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H14N2OS

Molecular Weight

222.31 g/mol

IUPAC Name

2-(6-sulfanylidene-1H-pyridin-3-yl)piperidine-1-carbaldehyde

InChI

InChI=1S/C11H14N2OS/c14-8-13-6-2-1-3-10(13)9-4-5-11(15)12-7-9/h4-5,7-8,10H,1-3,6H2,(H,12,15)

InChI Key

IJDOIDWNNKPVRY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C2=CNC(=S)C=C2)C=O

Origin of Product

United States

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